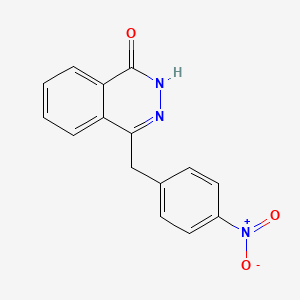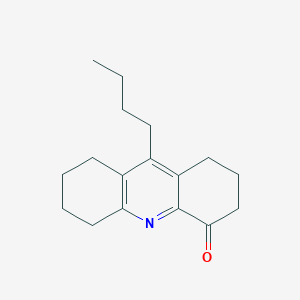
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom of the acridine ring system, which is partially hydrogenated, making it a hexahydroacridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine or its derivatives.
Hydrogenation: The acridine ring system is partially hydrogenated to form the hexahydroacridine core. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Butylation: The butyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the partially hydrogenated acridine with butyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to fully hydrogenated acridine derivatives.
Substitution: The butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides (e.g., butyl bromide) in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Acridone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various alkyl or functional group-substituted acridine derivatives.
科学的研究の応用
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group and the partially hydrogenated acridine core contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Butylacridine: Lacks the hydrogenation of the acridine ring.
2,3,5,6,7,8-Hexahydroacridin-4(1H)-one: Lacks the butyl group.
9-Butyl-2,3,5,6,7,8-tetrahydroacridin-4(1H)-one: Partially hydrogenated with fewer hydrogen atoms.
Uniqueness
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one is unique due to its specific combination of a butyl group and a partially hydrogenated acridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
99922-92-6 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC名 |
9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3 |
InChIキー |
QBPDEDBUTGNVEL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


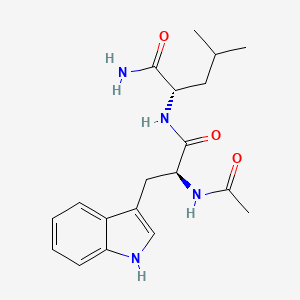
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
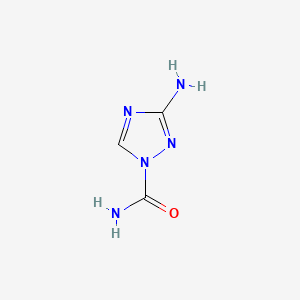

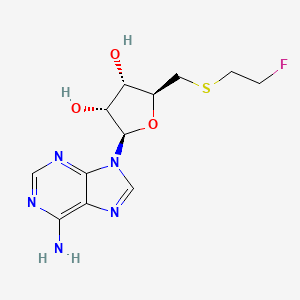
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
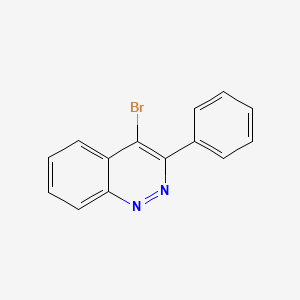
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
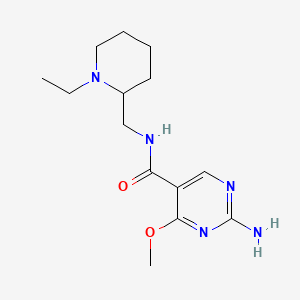
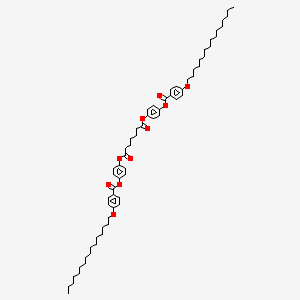
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)
